molecular formula C11H10ClNO2 B8768171 2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol

2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol

Cat. No.: B8768171
M. Wt: 223.65 g/mol
InChI Key: XVWNLZSTGZYSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol

InChI

InChI=1S/C11H10ClNO2/c12-9-3-1-8(2-4-9)11-7-10(5-6-14)15-13-11/h1-4,7,14H,5-6H2

InChI Key

XVWNLZSTGZYSEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.05 g (5 mmol) of triethylamine in 20 ml of diethyl ether were added dropwise at -10° C. to a solution of 3.86 g (5.5 mmol) of 3-butyn-1-ol and 9.50 g (5 mmol) of 4-chlorobenzene N-hydroxycarboximidoyl chloride in 200 ml of dry diethyl ether. After 3 hours the reaction mixture was filtered, the filtrate was evaporated and the residue was recrystallized from ethyl acetate/hexane to yield 6.15 g (55%) of 3-(4-chlorophenyl)-5-isoxazolyl-2-ethanol of melting point 65.5°-67.5° C. after crystallization from ethyl acetate.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

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